(5-BROMO-2-CHLOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
Overview
Description
(5-BROMO-2-CHLOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, along with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-CHLOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination and chlorination of a phenyl ring, followed by the introduction of a methoxy group. The piperazine moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-CHLOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(5-BROMO-2-CHLOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-BROMO-2-CHLOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-BROMO-2-CHLOROPHENYL)(4-ETHOXYPHENYL)METHANONE
- (5-BROMO-2-CHLOROPHENYL)(4-CHLOROPHENYL)METHANONE
- (5-BROMO-2-METHOXYPHENYL)(4-ETHOXYPHENYL)METHANONE
Uniqueness
(5-BROMO-2-CHLOROPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methoxy group and a piperazine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c1-24-17-5-3-2-4-16(17)21-8-10-22(11-9-21)18(23)14-12-13(19)6-7-15(14)20/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMLKPMPONMNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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